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Abstract

This technical guide provides a comprehensive overview of the structure elucidation of N-p-
coumaroyl-N'-caffeoylputrescine (PCC), a naturally occurring alkaloid with significant
antioxidant properties.[1] First isolated from Saxifraga tangutica, this document details the
methodologies for its extraction, purification, and characterization using modern spectroscopic
techniques.[1] Included are detailed experimental protocols, tabulated quantitative data from
Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS), and graphical
visualizations of the elucidation workflow and its known biological signaling pathway. This guide
is intended to serve as a valuable resource for researchers in natural product chemistry,
pharmacology, and drug development.

Introduction

N-p-coumaroyl-N'-caffeoylputrescine (PCC) is a phenylpropanoid amide that has garnered
interest due to its potent antioxidant activity.[1] Initially identified in Exochorda racemosa and
later isolated from the traditional Tibetan medicine Saxifraga tangutica, its structural
characterization is crucial for understanding its bioactivity and potential therapeutic
applications.[1] The molecule consists of a central putrescine core acylated with a p-coumaroyl
group at one nitrogen atom and a caffeoyl group at the other. This guide provides an in-depth
look at the analytical techniques employed to confirm this structure.
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Isolation and Purification

The isolation of N-p-coumaroyl-N'-caffeoylputrescine from its natural source, Saxifraga
tangutica, involves a multi-step chromatographic process.[1] The general workflow is designed
to separate the compound of interest from a complex mixture of plant metabolites.

Experimental Protocol: Isolation from Saxifraga
tangutica

o Extraction:

o Dried, whole plants of S. tangutica (500 g) are extracted three times with 12 L of methanol.

[1]

o The methanol extracts are combined and concentrated using a rotary evaporator to a
volume of 500 mL.[1]

o The concentrated extract is mixed with 200 g of polyamide and dried in an oven to obtain
a sample-polyamide mixture.[1]

e Medium-Pressure Liquid Chromatography (MPLC) - Step 1:
o The sample-polyamide mixture is subjected to MPLC on a MCI gel column.[1]
o A stepwise gradient elution is performed with methanol and water.

o Fractions are collected and analyzed by thin-layer chromatography (TLC) or high-
performance liquid chromatography (HPLC) to identify those containing the target
compound.

e MPLC - Step 2 (Fraction Fr4):

o The fraction identified as containing the compound of interest (Fr4) is further purified on a
spherical C18 MPLC column.[1]

o Elution is carried out with a gradient of acetonitrile in water.[1]

o This step yields a more refined fraction (Fr4-5) enriched with PCC.[1]
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e High-Performance Liquid Chromatography (HPLC) - Final Purification:

o

The enriched fraction (Fr4-5) is dissolved in methanol.[1]

[¢]

Final purification is achieved by preparative HPLC on a Click Xlon column.[1]

Isocratic elution with 91% acetonitrile is used to yield the pure compound (Fr4-5-1), N-p-

[¢]

coumaroyl-N'-caffeoylputrescine.[1]

The final product is concentrated under reduced pressure to yield a yellowish solid.[1]

o

Extraction MPLC Step 1 MPLC Step 2 Final Purification
[Sv tangutica (Dried PIamD%{Melhanol EK(raCl\DrD%[Concenlraﬂun & Polyamide Adsorptlora [MCI Gel Co\umn)—’[ﬁadlon Fra [Spherlcal Cci8 COIumrD%[Fracuon FrA-SJ Greparatlve HPLC (Click XIDHD—> Pure PCC

Click to download full resolution via product page
Isolation and Purification Workflow for PCC.

Spectroscopic Data and Structure Elucidation

The definitive structure of N-p-coumaroyl-N'-caffeoylputrescine was determined through a
combination of Mass Spectrometry and Nuclear Magnetic Resonance spectroscopy.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition
of the compound.

e Instrument: Waters QDa electrospray ionization mass spectrometer.[1]
« lonization Mode: Electrospray lonization (ESI), positive ion mode.

e Analysis: The sample is dissolved in a suitable solvent (e.g., methanol) and infused into the
mass spectrometer. The mass-to-charge ratio (m/z) of the resulting ions is measured.
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lon Observed m/z Interpretation

[M+Na]* 396.17 Sodium adduct of the molecule
Calculated Molecular Weight:

Molecular Formula C22H24N20s5

396.44 g/mol

Table 1: Mass Spectrometry Data for N-p-coumaroyl-N'-caffeoylputrescine.[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy

1D (*H, 3C) and 2D (HSQC, HMBC) NMR experiments are essential for determining the
carbon-hydrogen framework and the connectivity of atoms within the molecule.

 Instrument: Bruker Avance 600 MHz spectrometer.[1]
e Solvent: A suitable deuterated solvent such as Methanol-d4 (CDsOD) or DMSO-ds is used.
o Temperature: Standard probe temperature (e.g., 298 K).

o Experiments: *H NMR, 3C NMR, Heteronuclear Single Quantum Coherence (HSQC), and
Heteronuclear Multiple Bond Correlation (HMBC) spectra are acquired.

The following table summarizes the *H and 3C NMR chemical shift assignments for N-p-
coumaroyl-N'-caffeoylputrescine.[1]
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OH (ppm) (Multiplicity, J in

Position oC (ppm)

Hz)
p-Coumaroyl Moiety
1 129.1
2',6' 115.1 7.32(d, 8.5)
3,5 125.8 6.74 (d, 8.5)
4 158.9
7 139.5 7.38(d, 15.7)
8' 117.9 6.31 (d, 15.7)
9 165.3
Caffeoyl Moiety
1" 125.9
2" 114.7 6.93 (d, 2.1)
3" 144.9
4" 147.9
5" 113.8 6.83 (d, 8.2)
6" 120.3 6.79 (dd, 8.2, 2.1)
7" 139.7 7.23 (d, 15.7)
8" 118.2 6.20 (d, 15.7)
9" 165.3
Putrescine Moiety
1 38.3 3.17 (t, 6.7)
2 26.8 1.46 (m)
3 26.8 1.46 (m)
4 38.3 3.17 (t, 6.7)
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Table 2: *H and 3C NMR Data for N-p-coumaroyl-N'-caffeoylputrescine.[1]
2D NMR experiments establish the connectivity between protons and carbons.

o HSQC: This experiment correlates protons directly to the carbons they are attached to. For
instance, it confirmed the assignment of the methylene protons at dH 3.17 to the carbons at
0C 38.3 (C-1 and C-4 of putrescine).[1]

o« HMBC: This experiment reveals long-range (2-3 bond) correlations between protons and
carbons, which is critical for piecing together the molecular structure. Key HMBC correlations
include:

o The correlation between the protons at dH 7.32 (H-2'/6") and the carbon at 6C 129.1 (C-1')
confirmed the para-substituted aromatic ring of the coumaroyl group.[1]

o Correlations from the olefinic proton H-7" (dH 7.23) to carbons C-2" (dC 114.7) and C-6"
(6C 120.3) helped place the substituents on the caffeoyl ring.[1]

Key HMBC correlations in PCC. (Diagram is illustrative; requires an actual structure image for
full context).

Biological Activity and Signaling Pathway

N-p-coumaroyl-N'-caffeoylputrescine has been shown to modulate the heat shock protein 90
alpha family class A member 1 (HSP90AAL).[1][2] This interaction subsequently affects the
expression of mutant p53 (Mut-p53), which can trigger a cascade effect reducing adriamycin-
induced drug resistance in cancer cells.[1][2]

© 2025 BenchChem. All rights reserved. 6/8 Tech Support


https://www.benchchem.com/product/b580001?utm_src=pdf-body
https://www.mdpi.com/2076-3921/14/1/12
https://www.mdpi.com/2076-3921/14/1/12
https://www.mdpi.com/2076-3921/14/1/12
https://www.mdpi.com/2076-3921/14/1/12
https://www.benchchem.com/product/b580001?utm_src=pdf-body
https://www.mdpi.com/2076-3921/14/1/12
https://www.researchgate.net/figure/C-NMR-spectra-assignment-of-title-compound_fig3_350596646
https://www.mdpi.com/2076-3921/14/1/12
https://www.researchgate.net/figure/C-NMR-spectra-assignment-of-title-compound_fig3_350596646
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b580001?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

N-p-coumaroyl-N'-
caffeoylputrescine (PCC)

l"

,I

Modulates
Cd

HSP90AA1

4
/ Affects Expression

/4
," Cellular Effect
1
Mutant p53 (Mut-p53) @d Drug ResistaD
Promotes
Y

Adriamycin-induced
Drug Resistance

Click to download full resolution via product page

Signaling Pathway of PCC via HSP90AA1 Modulation.

Conclusion

The structure of N-p-coumaroyl-N'-caffeoylputrescine has been unequivocally established
through a systematic process of isolation and spectroscopic analysis. The detailed
methodologies and data presented in this guide serve as a foundational reference for
researchers working with this and similar natural products. The elucidation of its structure is the
first step toward exploring its full pharmacological potential, particularly its role in modulating
HSP90AAL1 and influencing drug resistance in cancer cells. Further investigation into its
synthesis, mechanism of action, and in vivo efficacy is warranted.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact
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